molecular formula C16H8F6N2OS B2569135 3-[2,5-Bis(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 722465-84-1

3-[2,5-Bis(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No. B2569135
CAS RN: 722465-84-1
M. Wt: 390.3
InChI Key: ZZTXJQCGGACHAM-UHFFFAOYSA-N
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Description

The compound “3-[2,5-Bis(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one” is a complex organic molecule. It contains a quinazolinone group, which is a type of heterocyclic compound, and a phenyl group substituted with two trifluoromethyl groups .

Scientific Research Applications

Medicinal Chemistry and Biological Applications

  • Neurokinin-1 Receptor Antagonism : An orally active, water-soluble neurokinin-1 receptor antagonist has been identified, showing efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
  • Antimicrobial Activity : Novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine bearing substituted phenylquinolin-2-one moiety has been synthesized, showing potent activity against various microbes (Ghosh et al., 2015).
  • Antileukemic Activity : Synthesis of bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles showed in vivo activity against P388 lymphocytic leukemia (Anderson et al., 1988).

Organic Synthesis and Chemical Properties

  • C-C Bond Formation and Aryl Shift : A method for metal-free oxidative C(sp(2))-C(sp(2)) bond formation coupled with an exclusive 1,2-aryl migration, providing a pathway to 3-arylquinolin-2-one compounds, has been developed (Liu et al., 2013).
  • Assembly of Thiochromenes : A regioselective trifluoromethylthioarylation leading to 3-(trifluoromethyl)thiochromenes has been reported, showcasing the versatility of trifluoromethylthiolation in synthesizing complex heterocycles (Liu et al., 2016).

Material Science and Sensing Applications

  • Phosphorescent Iridium Complexes for Sensing : A water-soluble phosphorescent iridium complex has been synthesized, acting as a "turn on" phosphorescence probe for detecting human serum albumin, demonstrating the potential for biomedical sensing applications (Huang et al., 2018).

properties

IUPAC Name

3-[2,5-bis(trifluoromethyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F6N2OS/c17-15(18,19)8-5-6-10(16(20,21)22)12(7-8)24-13(25)9-3-1-2-4-11(9)23-14(24)26/h1-7H,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTXJQCGGACHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=C(C=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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